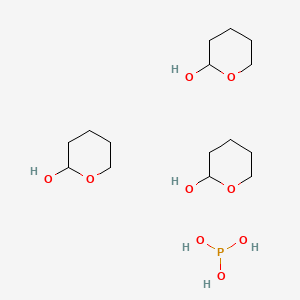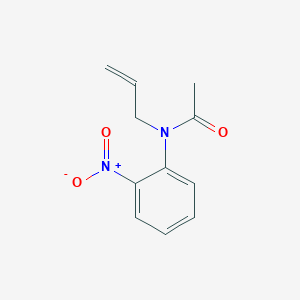![molecular formula C15H14N2O2 B14340325 4-Acetyl-5-methyl-3,4-dihydrobenzo[f]quinoxalin-6(2H)-one CAS No. 93297-40-6](/img/structure/B14340325.png)
4-Acetyl-5-methyl-3,4-dihydrobenzo[f]quinoxalin-6(2H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Acetyl-5-methyl-3,4-dihydrobenzo[f]quinoxalin-6(2H)-one is a heterocyclic compound that belongs to the quinoxaline family Quinoxalines are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agriculture, and material science
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Acetyl-5-methyl-3,4-dihydrobenzo[f]quinoxalin-6(2H)-one typically involves the condensation of appropriate substituted o-phenylenediamines with diketones. One common method includes the reaction of 4-acetyl-5-methyl-1,2-phenylenediamine with 1,2-diketones under acidic or basic conditions. The reaction is usually carried out in solvents such as ethanol or acetic acid, and the product is purified through recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Catalysts and automated systems are often employed to ensure consistency and efficiency in production .
化学反応の分析
Types of Reactions
4-Acetyl-5-methyl-3,4-dihydrobenzo[f]quinoxalin-6(2H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoxaline derivatives.
Reduction: Reduction reactions can lead to the formation of dihydroquinoxaline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions include various substituted quinoxalines, dihydroquinoxalines, and other heterocyclic derivatives.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial and anticancer properties.
Medicine: Potential use in drug development due to its biological activities.
Industry: Applications in the development of new materials and agrochemicals
作用機序
The mechanism of action of 4-Acetyl-5-methyl-3,4-dihydrobenzo[f]quinoxalin-6(2H)-one involves its interaction with various molecular targets. It can inhibit specific enzymes or receptors, leading to its biological effects. The exact pathways and targets depend on the specific application and the derivatives used .
類似化合物との比較
Similar Compounds
Quinoxaline: The parent compound with a simpler structure.
Benzimidazole: Another heterocyclic compound with similar biological activities.
Pyrazole: Known for its diverse applications in medicinal chemistry
Uniqueness
4-Acetyl-5-methyl-3,4-dihydrobenzo[f]quinoxalin-6(2H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
特性
CAS番号 |
93297-40-6 |
|---|---|
分子式 |
C15H14N2O2 |
分子量 |
254.28 g/mol |
IUPAC名 |
4-acetyl-5-methyl-2,3-dihydrobenzo[f]quinoxalin-6-one |
InChI |
InChI=1S/C15H14N2O2/c1-9-14-13(16-7-8-17(14)10(2)18)11-5-3-4-6-12(11)15(9)19/h3-6H,7-8H2,1-2H3 |
InChIキー |
PTDLROBCWWAQEB-UHFFFAOYSA-N |
正規SMILES |
CC1=C2C(=NCCN2C(=O)C)C3=CC=CC=C3C1=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-(methylsulfanyl)-6,7,8,9-tetrahydro-5H-pyridazino[3,4-b]azepine](/img/structure/B14340260.png)

![Piperidine, 1-[1-(5-bromo-2-thienyl)cyclohexyl]-](/img/structure/B14340265.png)
![1-[2-(tert-Butylperoxy)propan-2-yl]-3-(propan-2-yl)benzene](/img/structure/B14340267.png)






![1,1'-{Sulfinylbis[(4,1-phenylene)oxy]}bis(3-nitrobenzene)](/img/structure/B14340308.png)
![4-[(E)-(2,5-Dichlorophenyl)diazenyl]-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B14340316.png)

